molecular formula C6H16N2 B150038 Hexamethylenediamine CAS No. 124-09-4

Hexamethylenediamine

Cat. No.: B150038
CAS No.: 124-09-4
M. Wt: 116.20 g/mol
InChI Key: NAQMVNRVTILPCV-UHFFFAOYSA-N
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Description

Hexamethylene diamine, also known as hexane-1,6-diamine, is an organic compound with the formula H₂N(CH₂)₆NH₂. It is a diamine, consisting of a hexamethylene hydrocarbon chain terminated with amine functional groups. This colorless solid, which can appear yellowish in some commercial samples, has a strong amine odor. Hexamethylene diamine is primarily used in the production of polymers, particularly nylon 66 .

Mechanism of Action

1,6-Hexanediamine, also known as 1,6-Diaminohexane or Hexamethylenediamine, is an organic compound with the formula H2N(CH2)6NH2 . This compound plays a significant role in the production of polymers, particularly in the synthesis of nylon .

Target of Action

1,6-Hexanediamine primarily targets the formation of polymers. It is difunctional in terms of the amine groups and tetrafunctional with respect to the amine hydrogens . This allows it to interact effectively with other compounds in the creation of polymer structures.

Mode of Action

The compound interacts with its targets through a process known as polycondensation . In the production of nylon 66, for example, 1,6-Hexanediamine condenses with adipic acid, leading to the formation of the polymer . The molecule’s diamine structure, consisting of a hexamethylene hydrocarbon chain terminated with amine functional groups, is crucial for this interaction .

Biochemical Pathways

1,6-Hexanediamine affects the biochemical pathway involved in the synthesis of nylon 66 . The compound’s interaction with adipic acid in this pathway leads to the formation of the nylon polymer . Additionally, it has been found to have an anti-proliferative effect on cell growth through antizyme induction .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,6-Hexanediamine is limited. Its solubility in water suggests that it could be readily absorbed and distributed in aquatic environments .

Result of Action

The primary result of 1,6-Hexanediamine’s action is the formation of polymers, such as nylon 66 . On a cellular level, it has been found to have an anti-proliferative effect, influencing cell growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,6-Hexanediamine. For instance, it has been found to adsorb into sediment and suspended solids in aquatic environments, suggesting that its action may be influenced by the presence of these materials . Additionally, its volatility is low, indicating that it is likely to remain stable in various environmental conditions .

Biochemical Analysis

Biochemical Properties

1,6-Hexanediamine is a linear aliphatic diamine. It reacts with various inorganic acids to afford mono and diacid salts . It contains a total of 23 bonds; 7 non-H bonds, 5 rotatable bonds, and 2 primary amines (aliphatic) .

Cellular Effects

1,6-Hexanediamine has been found to have significant effects on cellular processes. In a study, it was found that short-term exposure to 1.5% 1,6-Hexanediamine dissolved biomolecular condensates whereas long-term exposure caused aberrant aggregation without affecting cell viability . It has also been found to have anti-proliferative effects on cell growth .

Molecular Mechanism

The molecular mechanism of 1,6-Hexanediamine is primarily through its interactions with other biomolecules. It is known to interfere with weak hydrophobic protein-protein or protein-RNA interactions . This interference can disrupt several biomolecular condensates, leading to changes in cellular processes .

Temporal Effects in Laboratory Settings

The effects of 1,6-Hexanediamine in laboratory settings have been found to change over time. Short-term exposure to 1.5% 1,6-Hexanediamine can dissolve biomolecular condensates, while long-term exposure can cause aberrant aggregation without affecting cell viability .

Dosage Effects in Animal Models

While specific studies on the dosage effects of 1,6-Hexanediamine in animal models are limited, it is known that the compound has been used in toxicity studies . The effects of the compound can vary depending on the dosage and the duration of exposure.

Metabolic Pathways

1,6-Hexanediamine is a secondary metabolite . Detailed information about the specific metabolic pathways that 1,6-Hexanediamine is involved in is currently limited.

Chemical Reactions Analysis

Hexamethylene diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen for reduction, oxidizing agents for oxidation, and acyl chlorides for substitution reactions. The major products formed from these reactions are hexamethylene diisocyanate and various amides .

Comparison with Similar Compounds

Hexamethylene diamine is unique among diamines due to its six-carbon chain, which provides flexibility and reactivity. Similar compounds include:

These compounds share some chemical properties with hexamethylene diamine but differ in their specific applications and physical characteristics.

Properties

IUPAC Name

hexane-1,6-diamine
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InChI

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2
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InChI Key

NAQMVNRVTILPCV-UHFFFAOYSA-N
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Canonical SMILES

C(CCCN)CCN
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Molecular Formula

C6H16N2
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Related CAS

2088-79-1 (mono-hydrochloride), 6055-52-3 (di-hydrochloride)
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DSSTOX Substance ID

DTXSID5024922
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Molecular Weight

116.20 g/mol
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Physical Description

Hexamethylenediamine, solid is a colorless crystalline solid. It is soluble in water. It is corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless solid; [Hawley] Hygroscopic; [ICSC] Has an ammonia-like or fishy odor; [CHEMINFO] White solid; [MSDSonline], HYGROSCOPIC PELLETS OR FLAKES WITH CHARACTERISTIC ODOUR., Colorless crystalline solid or clear liquid.
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Boiling Point

401 °F at 760 mmHg (NTP, 1992), 205 °C, 199-205 °C, 401 °F
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Flash Point

178 °F (NTP, 1992), 85 °C, 160 °F OC, 85 °C c.c., 178 °F
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, BENZENE, SOMEWHAT SOL IN ETHER, Water solubility = 2,460,000 mg/l at 4.5 °C, Solubility in water: soluble
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Density

(anhyd.) 0.799 at 140.0 °F (70% soln.) 0.933 at 20 °C (USCG, 1999), (anhyd) 0.799 at 60 °C (liquid), Relative density (water = 1): 0.93, 0.799 at 140 °F (70% sol), 0.933 at 20 °C
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Vapor Density

4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.01 (AIR= 1), Relative vapor density (air = 1): 3.8, 4.01
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Vapor Pressure

1.1 mmHg at 122 °F ; 3 mmHg at 140 °F (NTP, 1992), 0.4 [mmHg], Vapor pressure, Pa at 50 °C: 200, 1.1 mmHg at 122 °F, 3 mmHg at 140 °F
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Color/Form

COLORLESS LEAFLETS, RHOMBIC BIPYRAMIDAL PLATES

CAS No.

124-09-4, 73398-58-0
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Melting Point

108 °F (NTP, 1992), 42 °C, 23-41 °C, 108 °F
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Synthesis routes and methods I

Procedure details

DE-A-2 429 293 discloses in Example 1 that the hydrogenation of adiponitrile in the presence of five times the weight of ammonia at from 93 to 985 C (inlet temperature into the reactor) or at from 94 to 1045 C (outlet temperature) over an iron catalyst prepared from magnetite by reduction with hydrogen and doped with aluminum oxide, silicon dioxide, calcium oxide and vanadium pentoxide yields 98.22% of hexamethylenediamine comprising 1900 ppm of 1,2-diaminocyclohexane, and in Example 2 that the hydrogenation of adiponitrile in the presence of five times the weight of ammonia at from 93 to 985 C (inlet temperature into the reactor) or at from 94 to 1045 C (outlet temperature) over an iron catalyst prepared from Labrador hematite ore (Fe2O3) by reduction with hydrogen and doped with aluminum oxide, silicon dioxide and calcium oxide yields 98.05% of hexamethylenediamine comprising 3500 ppm of 1,2-diaminocyclohexane.
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hematite
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Yield
98.05%

Synthesis routes and methods II

Procedure details

The first engineered pathway as shown in FIGS. 2 and 3 includes first decarboxylation of 2-ketopimelate to amino caproic acid as described above in the amino caproic engineered pathway (enzymatic steps I followed by enzymatic step 4 or enzymatic step II followed by enzymatic step 8). In some embodiments, an aldehyde dehydrogenase enzyme is expressed and catalyzes the conversion of the amino caproic acid to a 6-aminohexanal intermediate (enzymatic step 5) and a 1-amintransferase enzyme is expressed and catalyzes the conversion of the 6-aminohexanal to HMD (enzymatic step 6). Alternatively, the engineered pathway comprises a phosphorylation step (using a kinase) before the dehydrogenation and the amino transfer enzymatic reactions described above. One should appreciate that the phosphorylation step and the dehydrogenation steps are analogous to the phosphorylation step (catalyzed by an aspartokinase EC 2.7.2.4) and the dehydrogenation step (catalyzed by EC 1.2.1.11 enzyme) involved in the synthesis of aspartate semialdehyde in the Lysine pathway. According to the second engineered pathway, the conversion of 2-aminopimelate produced from α-ketopimelate (enzymatic step II, FIG. 3) to hexamethylenediamine consists of enzymatic steps 9, 10 or 11, and 12 which combine enzymes or homologous enzymes characterized in the Lysine biosynthetic IV pathway. The pathway includes the following substrate to product conversions:
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexamethylenediamine
Reactant of Route 2
Hexamethylenediamine
Reactant of Route 3
Hexamethylenediamine
Reactant of Route 4
Hexamethylenediamine
Reactant of Route 5
Hexamethylenediamine
Reactant of Route 6
Hexamethylenediamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.